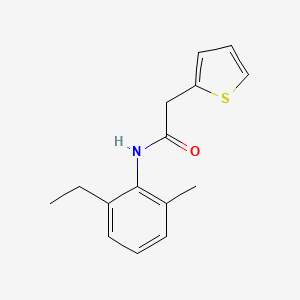

N-(2-ethyl-6-methylphenyl)-2-(2-thienyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

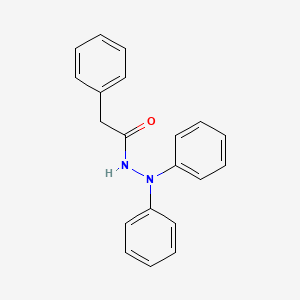

The synthesis of N-(2-ethyl-6-methylphenyl)-2-(2-thienyl)acetamide and related compounds often involves multi-step chemical reactions. A common approach includes acylation, amidation, and other coupling reactions. For instance, the synthesis of related acetamide compounds has been achieved through reactions involving aniline derivatives with chloroacetyl chloride, followed by recrystallization and characterization techniques such as NMR and LC-MS (Sharma et al., 2018).

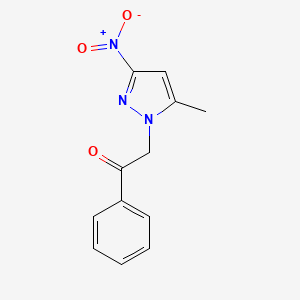

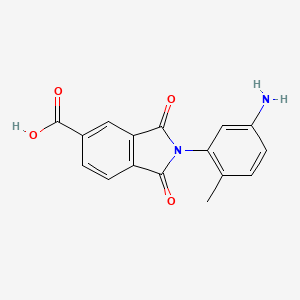

Molecular Structure Analysis

The molecular structure of N-(2-ethyl-6-methylphenyl)-2-(2-thienyl)acetamide and similar molecules is typically characterized using spectroscopic methods. For example, compounds with similar structures have been analyzed using 1H NMR, 13C NMR, and X-ray diffraction, revealing details about their crystal systems and space groups, which provide insights into the molecular configurations and conformations (Gowda et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving N-(2-ethyl-6-methylphenyl)-2-(2-thienyl)acetamide often explore its reactivity towards various reagents and conditions. Studies have detailed how similar compounds participate in reactions that lead to the formation of new bonds, showcasing their reactivity and potential for further modification. For instance, research on related acetamides has demonstrated their involvement in the construction of complex molecules, highlighting their chemical versatility (Chkirate et al., 2019).

Physical Properties Analysis

The physical properties of N-(2-ethyl-6-methylphenyl)-2-(2-thienyl)acetamide, such as solubility, melting point, and stability, are crucial for its handling and application in various domains. Studies on similar compounds provide data on their crystalline structures, melting points, and solubility in different solvents, which are essential for understanding their behavior in chemical processes (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties of N-(2-ethyl-6-methylphenyl)-2-(2-thienyl)acetamide, including its reactivity, stability under various conditions, and interactions with other chemicals, are integral to its application potential. Research on structurally related compounds has explored their reactivity patterns, highlighting how modifications in the molecular structure can influence their chemical behavior and interaction with biological targets (Eller & Holzer, 2006).

Aplicaciones Científicas De Investigación

Environmental Impact and Metabolism

Herbicide Metabolism and Carcinogenicity : Acetochlor is a pre-emergent herbicide used in agriculture. It has been studied for its carcinogenic properties in rats and its complex metabolic activation pathway. This pathway involves the formation of dialkylbenzoquinone imine, a DNA-reactive agent. The metabolism of acetochlor in human and rat liver microsomes has been investigated, revealing the involvement of different cytochrome P450 isoforms in this process (Coleman, Linderman, Hodgson, & Rose, 2000).

Soil Reception and Herbicidal Activity : The interaction of acetochlor with wheat straw and its subsequent impact on soil and herbicidal activity have been studied. This research provides insights into how agricultural practices and environmental factors influence the effectiveness and environmental fate of this herbicide (Banks & Robinson, 1986).

Biochemical and Pharmaceutical Research

Opioid Receptor Agonists : A study focused on the development of kappa-opioid agonists for potential therapeutic applications synthesized various N-alkyl-N-[2-(1-pyrrolidinyl)ethyl]acetamides. These compounds, including those with structures similar to acetochlor, were evaluated for their potency as opioid agonists (Barlow et al., 1991).

Glutaminase Inhibitors : In cancer research, analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) have been synthesized and evaluated. These compounds, related to acetochlor, were studied as inhibitors of kidney-type glutaminase, a potential target for cancer therapy (Shukla et al., 2012).

Chemical Synthesis and Analysis

Anticancer Drug Synthesis : The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound related to acetochlor, were explored for its potential as an anticancer drug. This includes structural and biological evaluations (Sharma et al., 2018).

Heterocyclic Synthesis : The use of arylmethylenecyanothioacetamide, which is structurally related to acetochlor, in synthesizing pyridines and thieno[2,3-b]pyridine derivatives demonstrates the chemical versatility and potential applications of such compounds in chemical synthesis (Elgemeie, Elfahham, & Nabey, 1988).

Conformational Analysis in Drug Development : Studies involving N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid, compounds related to acetochlor, focused on conformational analysis. This research is essential in the pharmaceutical field for understanding drug interactions and stability (Kuznetsova et al., 2021).

Propiedades

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NOS/c1-3-12-7-4-6-11(2)15(12)16-14(17)10-13-8-5-9-18-13/h4-9H,3,10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRPWXUHXCYKPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CC2=CC=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5578357.png)

![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)

![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)

![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)

![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)

![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)

![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)